(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride

描述

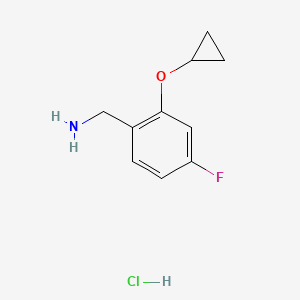

(2-Cyclopropyloxy-4-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a cyclopropyloxy group at the ortho position (C2) and a fluorine atom at the para position (C4) on the phenyl ring. The primary amine is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

属性

IUPAC Name |

(2-cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9;/h1-2,5,9H,3-4,6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGENHBHQTJOFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride typically involves the following steps:

Formation of the Cyclopropyloxy Group: This step involves the reaction of a suitable precursor with cyclopropyl alcohol under acidic or basic conditions to form the cyclopropyloxy group.

Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amine or fluorine positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), amine derivatives, halogenating agents

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives

科学研究应用

(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Structural Analogs with Varying Substituents

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The 4-CF₃ substituent () significantly lowers the pKa of the amine compared to the target compound’s 4-F, enhancing solubility in aqueous media .

- Steric Considerations: Ortho-substituents (e.g., 2-F in ) create steric hindrance, which may limit rotational freedom and affect binding to biological targets . Cyclopropyloxy vs.

Heterocyclic and Bicyclic Analogs

- Thiazole-containing analogs () replace the phenyl ring with a 1,3-thiazole moiety. This introduces sulfur-based hydrogen bonding and π-π stacking capabilities, which are absent in the target compound .

- Bicyclic structures (e.g., tetrahydronaphthalenyl in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .

Research Implications

- Agrochemical Potential: Analogous cyclopentanone derivatives () highlight the importance of substituent positioning in fungicide intermediates, suggesting the target compound’s 4-F and cyclopropyloxy groups could similarly enhance agrochemical activity .

- Pharmacological Optimization: The chirality of (S)-configured analogs () underscores the need for enantiomeric studies to assess efficacy and toxicity .

生物活性

(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, providing insights into its mechanisms, applications, and comparative analysis with similar compounds.

Overview of the Compound

- Chemical Formula : C10H12FNO·HCl

- CAS Number : 2551115-27-4

- Molecular Structure : The compound features a cyclopropyloxy group and a fluorine atom attached to a phenyl ring, contributing to its distinct chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may improve its bioavailability and efficacy in biological systems.

Proposed Mechanisms:

- Receptor Binding : The compound may bind to various receptors, modulating their activity.

- Enzyme Inhibition : It potentially inhibits specific enzymes involved in disease pathways, contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may interfere with viral replication mechanisms, although further research is required to establish its efficacy against specific viruses.

Potential Therapeutic Applications

Given its biological activity, this compound is being investigated for potential therapeutic applications in:

- Cancer Treatment : Its ability to modulate enzyme activity may be beneficial in cancer therapies.

- Neurological Disorders : The compound's interaction with neurotransmitter systems opens avenues for research in treating neurological conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| (2-Cyclopropyloxy-4-chlorophenyl)methanamine;hydrochloride | Chlorine instead of Fluorine | Moderate antimicrobial | Increased reactivity due to chlorine |

| (2-Cyclopropyloxy-4-bromophenyl)methanamine;hydrochloride | Bromine instead of Fluorine | Lower than fluoro derivative | Enhanced lipophilicity |

| (2-Cyclopropyloxy-4-iodophenyl)methanamine;hydrochloride | Iodine instead of Fluorine | Variable activity | Potential for greater stability |

The unique presence of the fluorine atom in this compound distinguishes it from its analogs, affecting its solubility and interaction profiles within biological systems.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, supporting its use as an antimicrobial agent.

-

Cytotoxicity Assessment :

- In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. Further investigations are needed to elucidate the underlying mechanisms.

- Neuroprotective Effects :

常见问题

Q. What are the established synthetic routes for (2-Cyclopropyloxy-4-fluorophenyl)methanamine hydrochloride, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

- Step 1 : Introduction of the cyclopropyloxy group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like palladium for cross-coupling .

- Step 2 : Fluorination at the 4-position of the phenyl ring using fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid side reactions .

- Step 3 : Formation of the methanamine moiety via reductive amination or Gabriel synthesis, followed by HCl salt precipitation .

Key Conditions : Temperature control (<0°C during fluorination), solvent selection (e.g., THF or DMF for cyclopropane coupling), and stoichiometric ratios (1:1.2 for amine intermediates) critically impact yield .

Q. How is the structural integrity of (2-Cyclopropyloxy-4-fluorophenyl)methanamine hydrochloride confirmed in laboratory settings?

Structural validation employs:

- NMR Spectroscopy : H NMR confirms the presence of cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic fluorine coupling patterns. F NMR detects the fluorophenyl group (δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the exact mass (calculated for : 215.06 g/mol) .

- X-ray Crystallography : Resolves spatial arrangement of the cyclopropyloxy group and hydrochloride salt formation .

Q. What known biological targets or mechanisms are associated with structurally similar methanamine hydrochloride derivatives?

Analogous compounds (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride) exhibit:

- LOXL2 Inhibition : IC values ~126 nM, with selectivity over MAO-A/B and SSAO enzymes due to halogen-substituted aromatic moieties .

- MAO Modulation : Fluorinated derivatives show potential MAO-B binding, though activity varies with substituent positioning (e.g., difluoromethoxy groups enhance stability but reduce potency) .

Advanced Research Questions

Q. What strategies are employed to optimize the synthesis of (2-Cyclopropyloxy-4-fluorophenyl)methanamine hydrochloride when encountering low yields in the cyclopropane introduction step?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh)) improve coupling efficiency for cyclopropyloxy attachment .

- Flow Chemistry : Continuous flow reactors enhance mixing and temperature control, increasing yield by 15–20% compared to batch methods .

- Protecting Groups : Temporary protection of the amine group (e.g., Boc) prevents side reactions during cyclopropane formation .

Q. How should researchers address contradictory bioactivity data between (2-Cyclopropyloxy-4-fluorophenyl)methanamine hydrochloride and its structural analogs?

- Comparative SAR Analysis : Evaluate substituent effects using analogs like [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine hydrochloride, which shows enhanced stability but reduced LOXL2 affinity due to steric hindrance .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions and resolve discrepancies in inhibition data .

Q. What computational or experimental methods are recommended to elucidate the role of the cyclopropyloxy group in modulating target binding affinity?

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to assess cyclopropane-induced conformational changes in LOXL2 or MAO active sites .

- Fluorine-Edged SAR : Synthesize analogs replacing cyclopropyloxy with methyleneoxy or trifluoromethoxy groups to isolate steric/electronic contributions .

- Cryo-EM : Resolve binding poses in enzyme complexes to identify hydrophobic interactions between the cyclopropane ring and catalytic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。